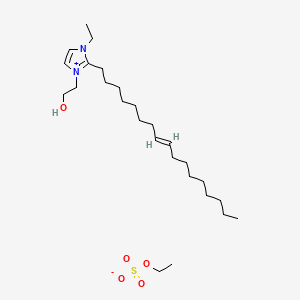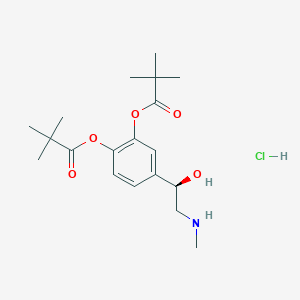
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate is a complex organic compound with significant applications in pharmaceutical research. This compound is often used as an impurity reference material in the development and validation of analytical methods for pharmaceutical testing .
Vorbereitungsmethoden
The synthesis of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the pyrimidin-2-yl piperazine intermediate: This involves the reaction of pyrimidine with piperazine under controlled conditions.
Attachment of the butyl chain: The intermediate is then reacted with a butylating agent to introduce the butyl chain.
Cyclopentyl acetate formation: The final step involves the reaction of the butylated intermediate with cyclopentyl acetate under specific conditions to form the desired compound.
Analyse Chemischer Reaktionen
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate has several scientific research applications:
Pharmaceutical Testing: It is used as an impurity reference material in the development and validation of analytical methods for pharmaceutical testing.
Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets.
Medicinal Chemistry: Researchers use this compound to study its potential therapeutic effects and to develop new drugs.
Wirkmechanismus
The mechanism of action of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate is unique due to its specific structure and functional groups. Similar compounds include:
Buspirone Hydrochloride: This compound shares structural similarities and is used as an anxiolytic.
Other Piperazine Derivatives: Compounds with piperazine and pyrimidine rings are often used in medicinal chemistry for their biological activities.
These similar compounds highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Eigenschaften
CAS-Nummer |
2512210-24-9 |
|---|---|
Molekularformel |
C33H51N9O3 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate |
InChI |
InChI=1S/C33H51N9O3/c43-29(34-11-3-4-16-39-18-22-41(23-19-39)31-35-12-7-13-36-31)27-33(9-1-2-10-33)28-30(44)45-26-6-5-17-40-20-24-42(25-21-40)32-37-14-8-15-38-32/h7-8,12-15H,1-6,9-11,16-28H2,(H,34,43) |
InChI-Schlüssel |
YXYDLJHJUQFMCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)OCCCCN4CCN(CC4)C5=NC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



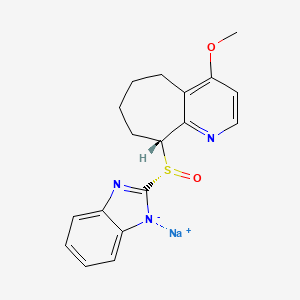
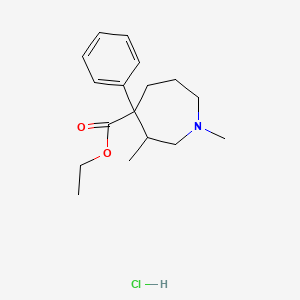

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
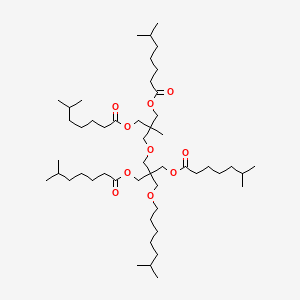

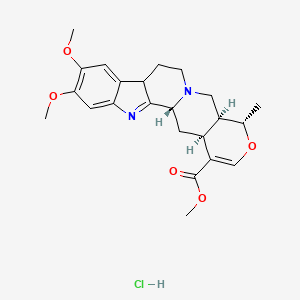
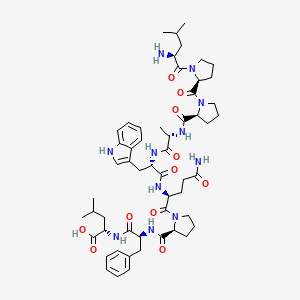
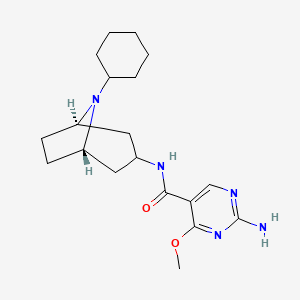
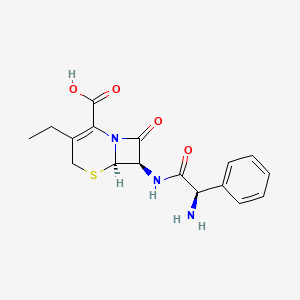
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
